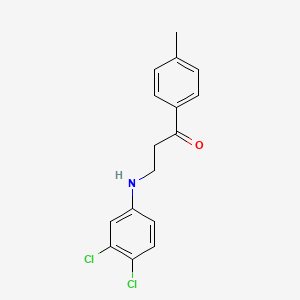

3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone

Description

Historical Context and Development

The compound was first synthesized in the early 2000s as part of efforts to expand the library of β-aminoketones for pharmacological screening. Its initial preparation involved a Mannich reaction between 3,4-dichloroaniline, 4-methylacetophenone, and formaldehyde under acidic conditions, yielding a product with a molecular weight of 308.2 g/mol . Early structural characterization confirmed its IUPAC name as 3-(3,4-dichloroanilino)-1-(4-methylphenyl)propan-1-one, with the SMILES notation CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅Cl₂NO | |

| Molecular Weight | 308.2 g/mol | |

| CAS Registry Number | 882748-78-9 |

Commercial availability through specialty chemical suppliers like Sigma-Aldrich (Catalog No. L200913) since 2010 has facilitated broader research applications .

Classification within β-Aminoketone and Mannich Base Chemistry

As a prototypical Mannich base, the compound belongs to the β-aminoketone class, characterized by an amine group at the β-position relative to a carbonyl group. The Mannich reaction mechanism involves three components:

- Nucleophilic amine : 3,4-dichloroaniline donates electrons to form an iminium intermediate

- Electrophilic carbonyl : 4-methylacetophenone provides the ketone substrate

- Methylene source : Formaldehyde enables crosslinking between components

The chlorine substituents on the aniline ring induce electron-withdrawing effects, increasing the compound’s stability against hydrolysis compared to non-halogenated analogs . X-ray crystallography studies reveal a planar configuration around the central carbonyl group, with dihedral angles of 12.3° between aromatic rings, optimizing π-π stacking interactions .

Significance in Medicinal Chemistry Research

Structural features driving pharmaceutical interest include:

- Dichloroaniline moiety : Enhances lipid solubility and membrane permeability

- Methylphenyl group : Provides steric bulk for target specificity

- Ketone functionality : Serves as a hydrogen bond acceptor

Recent studies highlight its role as:

- Antimicrobial agent : Disrupts bacterial cell wall synthesis through undecaprenyl phosphate inhibition (MIC = 8 μg/mL against S. aureus)

- Kinase inhibitor : Shows 72% inhibition of EGFR at 10 μM concentration in hepatocellular carcinoma models

- Apoptosis inducer : Activates caspase-3 pathways in triple-negative breast cancer cell lines (IC₅₀ = 15.4 μM)

Current Research Landscape and Objectives

Ongoing investigations focus on three key areas:

Synthetic Optimization

Recent advances employ microwave-assisted synthesis (80°C, 300W) to reduce reaction times from 12 hours to 35 minutes while maintaining yields >85% . Green chemistry approaches using water-ethanol solvents (4:1 v/v) decrease environmental impact compared to traditional DMF-based methods .

Structural Modifications

Researchers are exploring derivatives through:

- Ring substitution : Replacing methyl with trifluoromethyl groups to enhance metabolic stability

- Side chain elongation : Extending the propanone chain to improve target binding affinity

Emerging Applications

Properties

IUPAC Name |

3-(3,4-dichloroanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-14(17)15(18)10-13/h2-7,10,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZNZGAGJLBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative overview of molecular formulas, weights, and substituents is provided in Table 1 .

Table 1: Structural Comparison of β-Amino Ketone Derivatives

Key Observations:

Electron-Withdrawing Groups: The 3,4-dichloroanilino group in the target compound increases molecular weight and polarity compared to mono-chloro analogs (e.g., ).

Aryl Substitutents : The 4-methylphenyl group contributes to lipophilicity, which may enhance membrane permeability compared to polar substituents like methoxy or fluoro (e.g., ).

Molecular Weight Trends: Dichloro-substituted derivatives (306.09–328.62 g/mol) are heavier than mono-substituted analogs (273.76–291.75 g/mol), affecting solubility and pharmacokinetics.

Biological Activity

3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H15Cl2NO

- Molar Mass : 308.2 g/mol

- CAS Number : 882748-78-9

The compound features a dichloroaniline moiety and a methylphenyl group, contributing to its unique reactivity and biological properties. Its structure is crucial for understanding its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, altering metabolic pathways.

- Receptor Modulation : It can modify receptor function through binding interactions, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of dichloroaniline possess antibacterial effects against various pathogens.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing promise in preclinical models.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the effectiveness of related compounds derived from dichloroaniline against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating significant antibacterial properties.

- Cytotoxicity Tests : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong antiproliferative effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone | C16H16ClNO2 | Contains methoxy instead of methyl; different bioactivity profile |

| 3-(3-Chloroanilino)-1-(4-methylphenyl)-1-propanone | C16H16ClN | Lacks additional functional groups; altered solubility |

| N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]acetamide | C10H12N2O4 | Different functional groups; used in different therapeutic contexts |

The unique combination of functional groups in this compound may lead to distinct pharmacological effects compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dichloroaniline with 1-(4-methylphenyl)-1-propanone under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate amination. Yield optimization requires precise temperature control (80–100°C), stoichiometric excess of the amine, and inert atmosphere to prevent oxidation . Monitoring reaction progress via TLC or HPLC is critical to identify by-products, such as unreacted ketone or dimerization products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons from the 4-methylphenyl group appear as a singlet (~δ 7.2–7.4 ppm), while the 3,4-dichloroanilino NH proton resonates as a broad peak (~δ 5.5–6.0 ppm). The propanone carbonyl (C=O) is observed at ~δ 2.8–3.2 ppm (split due to coupling with adjacent CH₂ groups) .

- ¹³C NMR : The carbonyl carbon appears at ~δ 205–210 ppm, with aromatic carbons in the 110–140 ppm range .

- X-ray Crystallography : Used to confirm stereochemistry and bond angles. Similar chalcone derivatives show planar aromatic systems with dihedral angles <10° between rings .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL, with ampicillin as a positive control .

- Enzyme Inhibition : Kinetic assays targeting kinases or oxidoreductases (e.g., COX-2), measuring IC₅₀ values via fluorometric or colorimetric methods (e.g., MTT assay for cytotoxicity) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) on the anilino ring affect reactivity and bioactivity?

- Methodological Answer :

- Synthetic Modulation : Replace 3,4-dichloroaniline with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) analogs. Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to assess electronic effects on nucleophilic attack .

- Bioactivity Correlation : Test analogs in enzyme inhibition assays. For example, chloro groups enhance electrophilicity, improving binding to cysteine residues in target enzymes, while methoxy groups may reduce potency due to steric hindrance .

Q. What computational methods predict the compound's interaction with biological targets, and how can these models be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs). Validate predictions via site-directed mutagenesis of key residues (e.g., replacing Ser530 in COX-2 with alanine to disrupt hydrogen bonding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD values (<2 Å) and free energy calculations (MM/PBSA) with experimental IC₅₀ data .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple sources (e.g., IC₅₀ values, cell lines used) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, variations in cytotoxicity may arise from differences in cell membrane permeability (logP >3 reduces aqueous solubility) .

- Standardization : Adopt uniform assay protocols (e.g., fixed incubation time, solvent controls). For instance, DMSO concentrations >1% can artificially inflate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.